molecular formula C11H14O3 B13487325 (3R)-3-(4-methoxyphenyl)butanoic acid

(3R)-3-(4-methoxyphenyl)butanoic acid

Cat. No.: B13487325
M. Wt: 194.23 g/mol
InChI Key: GTUSGMFEBAENPL-MRVPVSSYSA-N
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Description

(3R)-3-(4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(4-methoxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as chromatography and crystallization are commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(4-methoxyphenyl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 3-(4-methoxyphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-(4-methoxyphenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)propanoic acid
  • 4-methoxybenzoic acid
  • 3-(4-methoxyphenyl)butanol

Uniqueness

(3R)-3-(4-methoxyphenyl)butanoic acid is unique due to its specific stereochemistry and the presence of both a methoxy group and a butanoic acid chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(3R)-3-(4-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H14O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13)/t8-/m1/s1

InChI Key

GTUSGMFEBAENPL-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC(=O)O)C1=CC=C(C=C1)OC

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)OC

Origin of Product

United States

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